(2-Bromo-5-methoxyphenyl)(phenyl)methanone
Overview
Description
(2-Bromo-5-methoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C14H11BrO2 It is a brominated aromatic ketone, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, along with a phenyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone typically involves the bromination of 5-methoxyacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine in the presence of a catalyst such as iron powder. The resulting 2-bromo-5-methoxyacetophenone is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other reagents to meet industrial safety and environmental standards.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Substitution: Products like (2-Azido-5-methoxyphenyl)(phenyl)methanone or (2-Thiocyanato-5-methoxyphenyl)(phenyl)methanone.
Oxidation: Products like (2-Bromo-5-hydroxyphenyl)(phenyl)methanone or (2-Bromo-5-carboxyphenyl)(phenyl)methanone.
Reduction: Products like (2-Bromo-5-methoxyphenyl)(phenyl)methanol.
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)(phenyl)methanone depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The bromine and methoxy groups can interact with amino acid residues in proteins, affecting their conformation and activity. The carbonyl group can form hydrogen bonds or participate in nucleophilic addition reactions with biological molecules .
Comparison with Similar Compounds
(2-Bromo-5-methoxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2-Bromo-5-methoxyphenyl)acetic acid: Similar structure but with a carboxyl group instead of a carbonyl group.
(2-Bromo-5-methoxyphenyl)amine: Similar structure but with an amino group instead of a carbonyl group.
Uniqueness: (2-Bromo-5-methoxyphenyl)(phenyl)methanone is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, along with a phenyl group attached to the carbonyl carbon. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and biological studies .
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWLVBMHNRWWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488268 | |
Record name | (2-Bromo-5-methoxyphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60080-98-0 | |
Record name | (2-Bromo-5-methoxyphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.